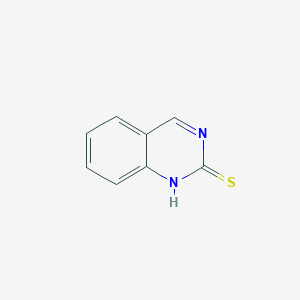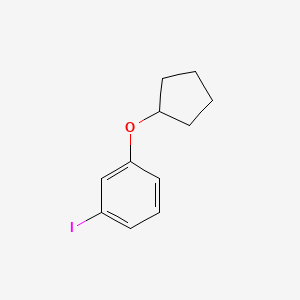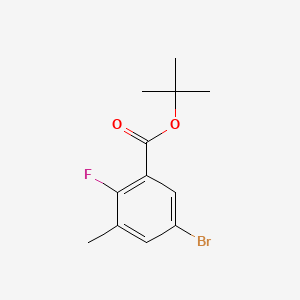![molecular formula C7H17NO B11744910 [(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
[(Tert-butoxy)methyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Tert-butoxy)methyl]dimethylamine, also known as Bredereck’s reagent, is an organic compound with the molecular formula C₉H₂₂N₂O. It is classified as an aminal ester, specifically the tert-butyl alcohol derivative of bis(dimethylamino)methane. This compound is a colorless liquid with an amine odor and is used primarily as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Tert-butoxy)methyl]dimethylamine is synthesized from tetramethylformamidinium chloride by reacting it with tert-butoxide. The tetramethylformamidinium salts are obtained by reacting dimethylformamide with dimethylcarbamoyl chloride .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves maintaining specific temperatures and pressures to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
[(Tert-butoxy)methyl]dimethylamine undergoes various types of chemical reactions, including:
Formylation: Introduction of the CHO group.
Protonation: Releases tert-butyl alcohol, forming tetramethylformamidinium, which displaces active C-H bonds.
Common Reagents and Conditions
Protonation: Involves the use of acids to release tert-butyl alcohol.
Formylation: Utilizes formylating agents to introduce the CHO group.
Major Products Formed
Scientific Research Applications
[(Tert-butoxy)methyl]dimethylamine is used in various scientific research applications, including:
Organic Synthesis: As a reagent for formylation and other reactions.
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Agricultural Chemistry: Used in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of [(Tert-butoxy)methyl]dimethylamine involves its role as a formylating agent. Upon protonation, it releases tert-butyl alcohol and forms tetramethylformamidinium, which can displace active C-H bonds. This leads to the formation of bis(dimethylamino)methyl derivatives, which further react to form enamines and subsequently hydrolyze to produce aldehydes .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)methane
- Tetramethylformamidinium chloride
- Dimethylformamide
Uniqueness
[(Tert-butoxy)methyl]dimethylamine is unique due to its ability to act as a formylating agent and its specific reaction pathways involving protonation and enamine formation. Its structure, which includes a tert-butyl group, provides distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-dimethyl-1-[(2-methylpropan-2-yl)oxy]methanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-8(4)5/h6H2,1-5H3 |
InChI Key |
FAIXDGTUDNPLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744854.png)
![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744876.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744895.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)
